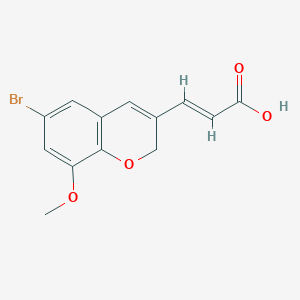
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Methoxylation: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Acrylic Acid Formation: The acrylic acid moiety is introduced through a Knoevenagel condensation reaction, where the chromene derivative reacts with malonic acid or its derivatives in the presence of a base like piperidine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and methylation processes, followed by the Knoevenagel condensation. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the acrylic acid moiety to a saturated carboxylic acid.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols, in the presence of a base or catalyst
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated carboxylic acids
Substitution: Amino or thio derivatives of the chromene
科学的研究の応用
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets. The bromine and methoxy groups may enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
類似化合物との比較
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Hydrogen bromide (HBr)
Uniqueness
(2E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C13H11BrO4 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC名 |
(E)-3-(6-bromo-8-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H11BrO4/c1-17-11-6-10(14)5-9-4-8(2-3-12(15)16)7-18-13(9)11/h2-6H,7H2,1H3,(H,15,16)/b3-2+ |
InChIキー |
RRBNLTMICOCWPO-NSCUHMNNSA-N |
異性体SMILES |
COC1=CC(=CC2=C1OCC(=C2)/C=C/C(=O)O)Br |
正規SMILES |
COC1=CC(=CC2=C1OCC(=C2)C=CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


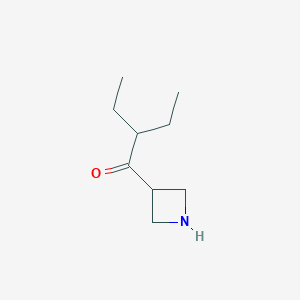
![1,3-dimethyl-N-(pentan-3-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13177459.png)
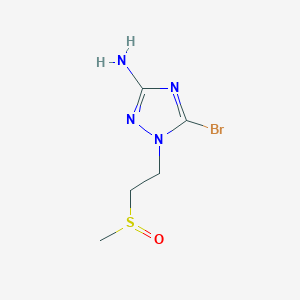
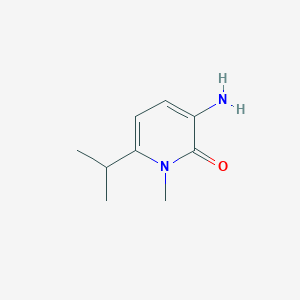

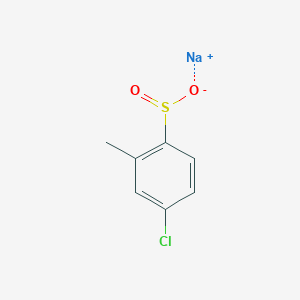
![2-{4H,5H,6H,7H-thieno[2,3-c]pyridin-7-yl}acetic acid](/img/structure/B13177486.png)
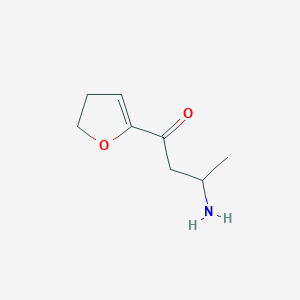
![1-[(Tert-butoxycarbonyl)amino]-4-tert-butylcyclohexanecarboxylic acid](/img/structure/B13177504.png)



![9-Ethyl-1-oxa-4,9-diaza-spiro[5.5]undecane](/img/structure/B13177524.png)
![2-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13177533.png)
